(S)-ATPO

Catalog No.
S1496140
CAS No.
126827-79-0
M.F
C10H16N5O13P3
M. Wt
507.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-ATPO

CAS Number

126827-79-0

Product Name

(S)-ATPO

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

solubility

1000000 mg/L
1.97 M
1000.0 mg/mL; 862 mg/mL (magnesium salt)

Synonyms

Adenosine Triphosphate, Adenosine Triphosphate, Calcium Salt, Adenosine Triphosphate, Chromium Ammonium Salt, Adenosine Triphosphate, Chromium Salt, Adenosine Triphosphate, Magnesium Chloride, Adenosine Triphosphate, Magnesium Salt, Adenosine Triphosphate, Manganese Salt, Adenylpyrophosphate, ATP, ATP MgCl2, ATP-MgCl2, Atriphos, CaATP, Chromium Adenosine Triphosphate, Cr(H2O)4 ATP, CrATP, Magnesium Adenosine Triphosphate, Manganese Adenosine Triphosphate, MgATP, MnATP, Striadyne

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

The exact mass of the compound Adenosine-5'-triphosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l1.97 m1000.0 mg/ml; 862 mg/ml (magnesium salt). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-triphosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-ATPO is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. It functions by binding to the glutamate recognition site on the receptor's ligand-binding domain, stabilizing it in an open conformation that prevents channel activation by agonists. [1] This mechanism makes it a critical pharmacological tool for researchers in neuroscience to investigate the role of AMPA receptor-mediated excitatory neurotransmission in both physiological and pathological processes.

Biological systems, particularly neurotransmitter receptors, are inherently chiral and interact differently with stereoisomers. The antagonist activity of ATPO at the AMPA receptor resides exclusively in the (S)-enantiomer. [1] Procuring the racemic mixture, (RS)-ATPO, introduces the inactive (R)-enantiomer, which acts as an impurity that halves the effective concentration of the active compound and is a significant confounding variable for dose-response analyses. Procuring the (R)-enantiomer alone would be an ineffective substitute. Therefore, for reproducible and accurately interpretable results in pharmacological studies, the use of the chirally pure (S)-ATPO is required. [2]

Critical Importance of the (S)-Enantiomer for Biological Activity

The antagonist activity of ATPO at AMPA receptors is stereospecific, residing entirely within the (S)-(+)-enantiomer. The (R)-(-)-enantiomer is inactive. [1] This strict stereoselectivity means that any substitution with the racemic mixture or the (R)-form is pharmacologically invalid for targeted AMPA receptor blockade. Using the pure (S)-enantiomer is essential for achieving predictable and reproducible dose-dependent antagonism without the confounding presence of an inactive isomer.

Evidence DimensionBiological Activity at AMPA Receptors
Target Compound Data(S)-ATPO is the potent, active antagonist.
Comparator Or Baseline(R)-ATPO is inactive.
Quantified DifferenceQualitatively defined as active vs. inactive.
ConditionsPharmacological characterization following chiral resolution.

This evidence directly invalidates the use of racemic ATPO as a cost-saving substitute, as it contains 50% inactive material that confounds experimental results.

Verified Competitive Antagonist Potency at the GluA2 Subunit

(S)-ATPO demonstrates potent competitive antagonism at the AMPA receptor ligand-binding core. In a direct binding assay, (S)-ATPO displaces the radiolabeled agonist [3H]AMPA from the recombinant rat GluR2 ligand-binding domain (S1S2J construct) with an IC50 value of 12.2 μM. [1] This provides a quantitative benchmark for its potency and confirms its competitive mechanism at a well-defined molecular target.

Evidence DimensionInhibition of [3H]AMPA Binding (IC50)
Target Compound Data12.2 μM
Comparator Or BaselineDisplacement of agonist [3H]AMPA (which has a KD of 12.8 nM in the same system)
Quantified DifferenceEstablishes antagonist potency in the low micromolar range.
ConditionsBinding assay using recombinant rat GluR2-S1S2J protein at pH 7.4.

This provides a specific, quantitative measure of potency that allows researchers to calculate and justify using effective concentrations in their experimental designs.

Mechanistic Differentiation: Stabilizes an Open Receptor Conformation

High-resolution X-ray crystallography reveals the distinct mechanism of (S)-ATPO-mediated antagonism. Unlike full agonists such as AMPA, which induce a substantial domain closure of approximately 20° to activate the receptor, (S)-ATPO binding induces only a minimal closure of 2.5° to 5.1°. [1] By stabilizing this open, non-activatable conformation, (S)-ATPO effectively blocks the receptor, providing a clear structural basis for its antagonist action.

Evidence DimensionReceptor Ligand-Binding Domain Closure
Target Compound Data2.5° to 5.1° closure
Comparator Or BaselineFull agonists (e.g., AMPA) induce ~20° closure
Quantified Difference(S)-ATPO induces ~75-88% less domain closure than a full agonist.
ConditionsX-ray crystallography of the GluR2 ligand-binding core.

This evidence provides a fundamental, structural reason for selecting (S)-ATPO to specifically block AMPA receptor function, differentiating it from agonists which a buyer might mistakenly consider from the same chemical class.

Definitive Blockade of AMPA Receptors in Cellular and Tissue Models

For experiments requiring the unambiguous blockade of AMPA receptor-mediated currents or signaling, the stereochemical purity and defined potency of (S)-ATPO are essential. Its use ensures that observed effects are due to specific AMPA receptor antagonism, not confounding interactions from an inactive isomer. [REFS-1, REFS-2]

Target Validation Studies in Neuropharmacology

When investigating if a physiological or pathological process is dependent on AMPA receptor activation, (S)-ATPO serves as a reliable tool to test this hypothesis. Its well-characterized mechanism of stabilizing the receptor in an open, inactive state provides a clear method for inhibiting the target. [2]

Use as a Reference Antagonist in Screening Assays

Given its quantified IC50 value and competitive binding mode, (S)-ATPO is a suitable reference standard in competitive binding assays or functional screens designed to identify novel AMPA receptor antagonists. [2]

Physical Description

Solid

XLogP3

-5.7

LogP

-5.5

Melting Point

176 °C

UNII

8L70Q75FXE

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H252 (100%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Adenosine triphosphate (ATP) is the nucleotide known in biochemistry as the "molecular currency" of intracellular energy transfer; that is, ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.
Adenosine Triphosphate is an adenine nucleotide comprised of three phosphate groups esterified to the sugar moiety, found in all living cells. Adenosine triphosphate is involved in energy production for metabolic processes and RNA synthesis. In addition, this substance acts as a neurotransmitter. In cancer studies, adenosine triphosphate is synthesized to examine its use to decrease weight loss and improve muscle strength.

Mechanism of Action

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Pictograms

Flammable

Flammable

Other CAS

56-65-5
987-65-5

Wikipedia

Adenosine triphosphate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Adenosine 5'-(tetrahydrogen triphosphate): ACTIVE

Dates

Last modified: 08-15-2023

Recent achievements and advances in optical and electrochemical aptasensing detection of ATP based on quantum dots

Amir Khojastehnezhad, Faezeh Taghavi, Elnaz Yaghoobi, Mohammad Ramezani, Mona Alibolandi, Khalil Abnous, Seyed Mohammad Taghdisi
PMID: 34517621   DOI: 10.1016/j.talanta.2021.122753

Abstract

The design and fabrication of high sensitive and selective biosensing platforms areessential goals to precisely recognize biomaterials in biological assays. In particular, determination of adenosine triphosphate (ATP) as the main energy currency of the cells and one of the most important biomolecules in living organisms is a pressing need in advanced biological detection. Recently, aptamer-based biosensors are introduced as a new direct strategy in which the aptamers (Apts) directly bind to the different targets and detect them on the basis of conformational changes and physical interactions. They can also be conjugated to optical and electronic probes such as quantum dot (QD) nanomaterials and provide unique QD aptasensing platforms. Currently, these Apt-based biosensors with excellent recognition features have attracted extensive attention due to the high specificity, rapid response and facile construction. Therefore, in this review article, recent achievements and advances in aptasensing detection of ATP based on different detection methods and types of QDs are discussed. In this regard, the optical and electrochemical aptasensors have been categorized based on detection methods; fluorescence (FL), electrochemiluminescence (ECL) and photoelectrochemical (PEC) and they have been also divided to two main groups based on QDs; metal-based (M-based) and carbon-based (C-based) materials. Then, their advantages and limitations have been highlighted, compared and discussed in detail.


Dissecting the Purinergic Signaling Puzzle

Raquel Pérez-Sen, Esmerilda G Delicado
PMID: 34445630   DOI: 10.3390/ijms22168925

Abstract

Purinergic signaling regulates a plethora of physiological processes and is an expanding research field [...].


Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones

Duc Hoàng Lande, Abed Nasereddin, Arne Alder, Tim W Gilberger, Ron Dzikowski, Johann Grünefeld, Conrad Kunick
PMID: 34443327   DOI: 10.3390/molecules26164739

Abstract

Malaria is one of the most dangerous infectious diseases. Because the causative
parasites have developed resistances against virtually all established antimalarial drugs, novel antiplasmodial agents are required. In order to target plasmodial kinases, novel
-unsubstituted bisindolylcyclobutenediones were designed as analogs to the kinase inhibitory bisindolylmaleimides. Molecular docking experiments produced favorable poses of the unsubstituted bisindolylcyclobutenedione in the ATP binding pocket of various plasmodial protein kinases. The synthesis of the title compounds was accomplished by sequential Friedel-Crafts acylation procedures. In vitro screening of the new compounds against transgenic NF54-
parasites revealed a set of derivatives with submicromolar activity, of which some displayed a reasonable selectivity profile against a human cell line. Although the molecular docking studies suggested the plasmodial protein kinase
GSK-3 as the putative biological target, the title compounds failed to inhibit the isolated enzyme in vitro. As selective submicromolar antiplasmodial agents, the
-unsubstituted bisindolylcyclobutenediones are promising starting structures in the search for antimalarial drugs, albeit for a rational development, the biological target addressed by these compounds has yet to be identified.


Structure and efflux mechanism of the yeast pleiotropic drug resistance transporter Pdr5

Andrzej Harris, Manuel Wagner, Dijun Du, Stefanie Raschka, Lea-Marie Nentwig, Holger Gohlke, Sander H J Smits, Ben F Luisi, Lutz Schmitt
PMID: 34489436   DOI: 10.1038/s41467-021-25574-8

Abstract

Pdr5, a member of the extensive ABC transporter superfamily, is representative of a clinically relevant subgroup involved in pleiotropic drug resistance. Pdr5 and its homologues drive drug efflux through uncoupled hydrolysis of nucleotides, enabling organisms such as baker's yeast and pathogenic fungi to survive in the presence of chemically diverse antifungal agents. Here, we present the molecular structure of Pdr5 solved with single particle cryo-EM, revealing details of an ATP-driven conformational cycle, which mechanically drives drug translocation through an amphipathic channel, and a clamping switch within a conserved linker loop that acts as a nucleotide sensor. One half of the transporter remains nearly invariant throughout the cycle, while its partner undergoes changes that are transmitted across inter-domain interfaces to support a peristaltic motion of the pumped molecule. The efflux model proposed here rationalises the pleiotropic impact of Pdr5 and opens new avenues for the development of effective antifungal compounds.


Chromatin landscape signals differentially dictate the activities of mSWI/SNF family complexes

Nazar Mashtalir, Hai T Dao, Akshay Sankar, Hengyuan Liu, Aaron J Corin, John D Bagert, Eva J Ge, Andrew R D'Avino, Martin Filipovski, Brittany C Michel, Geoffrey P Dann, Tom W Muir, Cigall Kadoch
PMID: 34437148   DOI: 10.1126/science.abf8705

Abstract

Mammalian SWI/SNF (mSWI/SNF) adenosine triphosphate-dependent chromatin remodelers modulate genomic architecture and gene expression and are frequently mutated in disease. However, the specific chromatin features that govern their nucleosome binding and remodeling activities remain unknown. We subjected endogenously purified mSWI/SNF complexes and their constituent assembly modules to a diverse library of DNA-barcoded mononucleosomes, performing more than 25,000 binding and remodeling measurements. Here, we define histone modification-, variant-, and mutation-specific effects, alone and in combination, on mSWI/SNF activities and chromatin interactions. Further, we identify the combinatorial contributions of complex module components, reader domains, and nucleosome engagement properties to the localization of complexes to selectively permissive chromatin states. These findings uncover principles that shape the genomic binding and activity of a major chromatin remodeler complex family.


Aggregation-Enhanced Energy Transfer for Mitochondria-Targeted ATP Ratiometric Imaging in Living Cells

Rong Sheng Li, Jiahui Liu, Yuan Yan, Chuanyang Su, Tiancheng Lai, Yunwen Liao, Yuan Fang Li, Na Li, Cheng Zhi Huang
PMID: 34403238   DOI: 10.1021/acs.analchem.1c02833

Abstract

Förster resonance energy transfer (FRET) from fluorescent nanoparticles to fluorescent dyes is an attractive approach for bioanalysis in living cells. However, the luminescence of the nanoparticle donor/acceptor has not been effectively used to produce highly efficient FRET because the distance between the energy donor and energy acceptor is often larger than the effective FRET radius (about 10 nm) and the uncontrolled rotational and translational diffusion of luminophores. Here, we develop an aggregation-enhanced energy transfer strategy that can overcome the impedance for effective energy transfer. The functional nanoprobes, named TPP-CDs-FITC, are carbon dots (CDs) functionalized with triphenylphosphine (TPP) and ∼117 fluorescein 5-isothiocyanate (FITC) on the surface. In dispersed solution, the 3.8 nm TPP-CDs-FITC show weak FRET efficiency (15.4%). After TPP-instructed mitochondrial targeting, enhanced FRET efficiency (53.2%) is induced due to the aggregation of TPP-CDs-FITC selectively triggered by adenosine triphosphate (ATP) in the mitochondria. The enhanced FRET efficiency can be attributed to the joint effect of the augment of numbers of FITC acceptors within 10 nm from dispersed 117 to aggregated 5499 and the restricted rotational and translational motions of TPP-CDs donors and FITC acceptors. Ultimately, we successfully observe the fluctuations of ATP levels in the mitochondria using the aggregation-enhanced energy transfer strategy of the TPP-CDs-FITC nanodevice.


Structure of an AMPK complex in an inactive, ATP-bound state

Yan Yan, Somnath Mukherjee, Kaleeckal G Harikumar, Timothy S Strutzenberg, X Edward Zhou, Kelly Suino-Powell, Ting-Hai Xu, Ryan D Sheldon, Jared Lamp, Joseph S Brunzelle, Katarzyna Radziwon, Abigail Ellis, Scott J Novick, Irving E Vega, Russell G Jones, Laurence J Miller, H Eric Xu, Patrick R Griffin, Anthony A Kossiakoff, Karsten Melcher
PMID: 34437114   DOI: 10.1126/science.abe7565

Abstract

Adenosine monophosphate (AMP)-activated protein kinase (AMPK) regulates metabolism in response to the cellular energy states. Under energy stress, AMP stabilizes the active AMPK conformation, in which the kinase activation loop (AL) is protected from protein phosphatases, thus keeping the AL in its active, phosphorylated state. At low AMP:ATP (adenosine triphosphate) ratios, ATP inhibits AMPK by increasing AL dynamics and accessibility. We developed conformation-specific antibodies to trap ATP-bound AMPK in a fully inactive, dynamic state and determined its structure at 3.5-angstrom resolution using cryo-electron microscopy. A 180° rotation and 100-angstrom displacement of the kinase domain fully exposes the AL. On the basis of the structure and supporting biophysical data, we propose a multistep mechanism explaining how adenine nucleotides and pharmacological agonists modulate AMPK activity by altering AL phosphorylation and accessibility.


Airway Exposure to Polyethyleneimine Nanoparticles Induces Type 2 Immunity by a Mechanism Involving Oxidative Stress and ATP Release

Yotesawee Srisomboon, Noriyuki Ohkura, Koji Iijima, Takao Kobayashi, Peter J Maniak, Hirohito Kita, Scott M O'Grady
PMID: 34445774   DOI: 10.3390/ijms22169071

Abstract

Polyethyleneimine (PEI) induced immune responses were investigated in human bronchial epithelial (hBE) cells and mice. PEI rapidly induced ATP release from hBE cells and pretreatment with glutathione (GSH) blocked the response. PEI activated two conductive pathways, VDAC-1 and pannexin 1, which completely accounted for ATP efflux across the plasma membrane. Moreover, PEI increased intracellular Ca
concentration ([Ca
]
), which was reduced by the pannexin 1 inhibitor,
Panx (50 μM), the VDAC-1 inhibitor, DIDS (100 μM), and was nearly abolished by pretreatment with GSH (5 mM). The increase in [Ca
]
involved Ca
uptake through two pathways, one blocked by oxidized ATP (oATP, 300 μM) and another that was blocked by the TRPV-1 antagonist A784168 (100 nM). PEI stimulation also increased IL-33 mRNA expression and protein secretion. In vivo experiments showed that acute (4.5 h) PEI exposure stimulated secretion of Th2 cytokines (IL-5 and IL-13) into bronchoalveolar lavage (BAL) fluid. Conjugation of PEI with ovalbumin also induced eosinophil recruitment and secretion of IL-5 and IL-13 into BAL fluid, which was inhibited in IL-33 receptor (ST2) deficient mice. In conclusion, PEI-induced oxidative stress stimulated type 2 immune responses by activating ATP-dependent Ca
uptake leading to IL-33 secretion, similar to allergens derived from Alternaria.


Structures of a deAMPylation complex rationalise the switch between antagonistic catalytic activities of FICD

Luke A Perera, Steffen Preissler, Nathan R Zaccai, Sylvain Prévost, Juliette M Devos, Michael Haertlein, David Ron
PMID: 34408154   DOI: 10.1038/s41467-021-25076-7

Abstract

The endoplasmic reticulum (ER) Hsp70 chaperone BiP is regulated by AMPylation, a reversible inactivating post-translational modification. Both BiP AMPylation and deAMPylation are catalysed by a single ER-localised enzyme, FICD. Here we present crystallographic and solution structures of a deAMPylation Michaelis complex formed between mammalian AMPylated BiP and FICD. The latter, via its tetratricopeptide repeat domain, binds a surface that is specific to ATP-state Hsp70 chaperones, explaining the exquisite selectivity of FICD for BiP's ATP-bound conformation both when AMPylating and deAMPylating Thr518. The eukaryotic deAMPylation mechanism thus revealed, rationalises the role of the conserved Fic domain Glu234 as a gatekeeper residue that both inhibits AMPylation and facilitates hydrolytic deAMPylation catalysed by dimeric FICD. These findings point to a monomerisation-induced increase in Glu234 flexibility as the basis of an oligomeric state-dependent switch between FICD's antagonistic activities, despite a similar mode of engagement of its two substrates - unmodified and AMPylated BiP.


Role of Dietary Nutritional Treatment on Hepatic and Intestinal Damage in Transplantation with Steatotic and Non-Steatotic Liver Grafts from Brain Dead Donors

Marc Micó-Carnero, Araní Casillas-Ramírez, Albert Caballeria-Casals, Carlos Rojano-Alfonso, Alfredo Sánchez-González, Carmen Peralta
PMID: 34444713   DOI: 10.3390/nu13082554

Abstract

Herein, we investigate whether: (1) the administration of glucose or a lipid emulsion is useful in liver transplantation (LT) using steatotic (induced genetically or nutritionally) or non-steatotic livers from donors after brain death (DBDs); and (2) any such benefits are due to reductions in intestinal damage and consequently to gut microbiota preservation. In recipients from DBDs, we show increased hepatic damage and failure in the maintenance of ATP, glycogen, phospholipid and growth factor (HGF, IGF1 and VEGFA) levels, compared to recipients from non-DBDs. In recipients of non-steatotic grafts from DBDs, the administration of glucose or lipids did not protect against hepatic damage. This was associated with unchanged ATP, glycogen, phospholipid and growth factor levels. However, the administration of lipids in steatotic grafts from DBDs protected against damage and ATP and glycogen drop and increased phospholipid levels. This was associated with increases in growth factors. In all recipients from DBDs, intestinal inflammation and damage (evaluated by LPS, vascular permeability, mucosal damage, TLR4, TNF, IL1, IL-10, MPO, MDA and edema formation) was not shown. In such cases, potential changes in gut microbiota would not be relevant since neither inflammation nor damage was evidenced in the intestine following LT in any of the groups evaluated. In conclusion, lipid treatment is the preferable nutritional support to protect against hepatic damage in steatotic LT from DBDs; the benefits were independent of alterations in the recipient intestine.


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